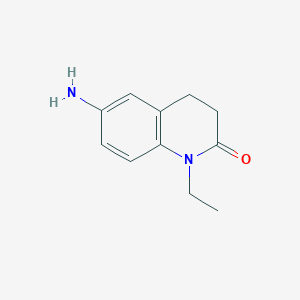

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

Formation of Tetrahydroquinoline Core: The initial step involves the formation of the tetrahydroquinoline core through a Povarov cycloaddition reaction, which combines an aniline derivative with an aldehyde and an activated alkene.

Functional Group Modifications: Subsequent steps include the introduction of the amino group at the 6-position and the ethyl group at the 1-position. These modifications are achieved through various organic reactions, such as nucleophilic substitution and reduction processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Amino Group (Position 6)

-

Nucleophilic Substitution : Reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides.

-

Example: Reaction with acetyl chloride yields N-acetyl-6-amino-1-ethyltetrahydroquinolin-2-one.

-

-

Diazotization : Forms diazonium salts under acidic NaNO₂, enabling coupling with phenols or amines .

Ketone Group (Position 2)

-

Condensation Reactions : Forms Schiff bases with primary amines.

-

Example: Reaction with benzylamine produces imine derivatives.

-

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol, yielding 2-hydroxy-1-ethyltetrahydroquinolin-6-amine.

Stability and Reaction Conditions

Mechanistic Insights

-

Electrophilic Cyclization : Acyl Meldrum’s acids act as electrophiles, attacking the enaminone’s β-carbon to initiate ring closure (Fig. 2A) .

-

Exception Pathway : Strong electron-donating groups (EDGs) on the acyl group divert the reaction toward intermolecular condensation instead of cyclization .

Comparative Analysis of Synthetic Routes

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are being explored for various therapeutic potentials:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of multi-drug resistant bacteria. A study demonstrated that it not only inhibited bacterial growth but also showed synergistic effects when used in combination with traditional antibiotics like amoxicillin .

- Anticancer Properties : In preclinical studies involving mice implanted with human cancer cells, the compound showed a marked reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment .

Biological Research

The compound's interaction with biological systems is of particular interest:

- Mechanism of Action : The amino group and the quinolinone core are believed to facilitate binding to specific enzymes or receptors within cells, modulating their activity. This interaction can lead to various biological responses depending on the target .

- Potential Drug Development : The unique structural features make it a candidate for drug development aimed at treating infections and cancers. Its derivatives are being designed to enhance efficacy and reduce side effects .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry:

- Synthesis of New Materials : The compound can be utilized in the development of new materials through chemical processes that leverage its heterocyclic structure. This includes the creation of polymers and other advanced materials .

Study on Antimicrobial Efficacy

A recent peer-reviewed study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth against resistant strains and highlighted its potential as an adjunct therapy with conventional antibiotics .

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound by administering varying doses to mice with implanted tumors. The findings revealed a substantial reduction in tumor size compared to control groups, suggesting its potential role as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism by which 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the organism's survival.

Comparación Con Compuestos Similares

Quinolin-2-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

Tetrahydroquinoline derivatives: These compounds have a similar ring structure but may have different substituents at various positions.

Uniqueness: 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Actividad Biológica

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that belongs to the tetrahydroquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 194.25 g/mol. The structural characteristics of this compound contribute significantly to its biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance:

- In vitro studies demonstrated effectiveness against various bacterial strains.

- The compound's structure may enhance its interaction with microbial targets, potentially disrupting their functions.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- Mechanism: It may inhibit pathways such as NF-kB, which is crucial in the inflammatory response.

- Case Study: In a study involving human endothelial cells exposed to lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β .

3. Anticancer Potential

There is emerging evidence suggesting that this compound may exhibit anticancer properties:

- Cell Line Studies: Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Understanding the mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications:

1. Interaction with Enzymes and Receptors

The compound appears to interact with various enzymes and receptors involved in disease pathways. For example:

- It may act as a competitive inhibitor for certain enzymes related to inflammation and cancer progression.

2. Modulation of Signaling Pathways

Research indicates that it can modulate critical signaling pathways that control cell survival and proliferation:

- Inhibition of NF-kB signaling has been particularly noted in studies focusing on inflammatory responses .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduced TNF-α and IL-1β levels | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

In a controlled experiment involving LPS-stimulated human endothelial cells:

- Treatment with the compound significantly decreased the activation of NF-kB and reduced pro-inflammatory cytokine production.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed:

- The compound induced apoptosis and inhibited cell proliferation through modulation of apoptotic signaling pathways.

Propiedades

IUPAC Name |

6-amino-1-ethyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLRYSSROUZRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.